

Molecular structure and weight of Diethyl 2-(4-fluorophenyl)malonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diethyl 2-(4-fluorophenyl)malonate

Cat. No.: B1362348

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Diethyl 2-(4-fluorophenyl)malonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of **Diethyl 2-(4-fluorophenyl)malonate**, a substituted diethyl malonate ester of significant interest in organic synthesis and medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document compiles its deduced molecular structure and weight, and offers predicted spectroscopic data based on analogous compounds. Furthermore, a generalized experimental protocol for its synthesis is presented, drawing from established methodologies for related molecules. This guide aims to serve as a valuable resource for researchers engaged in the synthesis and application of novel fluorinated organic compounds.

Molecular Structure and Properties

Diethyl 2-(4-fluorophenyl)malonate possesses a core diethyl malonate structure with a 4-fluorophenyl group attached to the central carbon atom.

Molecular Formula: $C_{13}H_{15}FO_4$

Molecular Weight: 254.26 g/mol

The presence of the fluorine atom is expected to influence the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in drug discovery.

Table 1: Physicochemical Properties of Diethyl 2-(4-fluorophenyl)malonate

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₅ FO ₄	Deduced
Molecular Weight	254.26 g/mol	Calculated
IUPAC Name	diethyl 2-(4-fluorophenyl)propanedioate	Deduced
CAS Number	Not readily available	N/A

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for **Diethyl 2-(4-fluorophenyl)malonate**, based on the analysis of similar compounds and fundamental principles of spectroscopy.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.20-7.30	m	2H	Ar-H (ortho to F)
~7.00-7.10	m	2H	Ar-H (meta to F)
~4.60	s	1H	-CH(Ar)-
~4.20	q	4H	-OCH ₂ CH ₃
~1.25	t	6H	-OCH ₂ CH ₃

Table 3: Predicted ^{13}C NMR Spectral Data (CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~168	C=O (ester)
~162 (d, $^1\text{JCF} \approx 245$ Hz)	C-F (aromatic)
~130 (d, $^3\text{JCF} \approx 8$ Hz)	C-H (aromatic, ortho to F)
~128	C (aromatic, ipso)
~115 (d, $^2\text{JCF} \approx 21$ Hz)	C-H (aromatic, meta to F)
~62	-OCH ₂ CH ₃
~55	-CH(Ar)-
~14	-OCH ₂ CH ₃

Table 4: Predicted IR Spectral Data

Wavenumber (cm^{-1})	Functional Group
~2980	C-H (aliphatic)
~1735	C=O (ester)
~1600, ~1510	C=C (aromatic)
~1250	C-O (ester)
~1220	C-F

Table 5: Predicted Mass Spectrometry Data

m/z	Interpretation
254	$[M]^+$ (Molecular ion)
209	$[M - OEt]^+$
181	$[M - COOEt]^+$
109	$[C_6H_4F-CH]^+$

Experimental Protocols

While a specific, validated protocol for the synthesis of **Diethyl 2-(4-fluorophenyl)malonate** is not available, a general and reliable method can be adapted from the well-established malonic ester synthesis.

Synthesis of Diethyl 2-(4-fluorophenyl)malonate via Malonic Ester Synthesis

Principle: This method involves the deprotonation of diethyl malonate to form a nucleophilic enolate, which then undergoes a nucleophilic substitution reaction with a suitable 4-fluorophenyl electrophile.

Reagents and Materials:

- Diethyl malonate
- Sodium ethoxide (NaOEt) or another suitable base (e.g., sodium hydride)
- 4-Fluorobenzyl bromide (or a similar reactive 4-fluorophenyl derivative)
- Anhydrous ethanol
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Brine

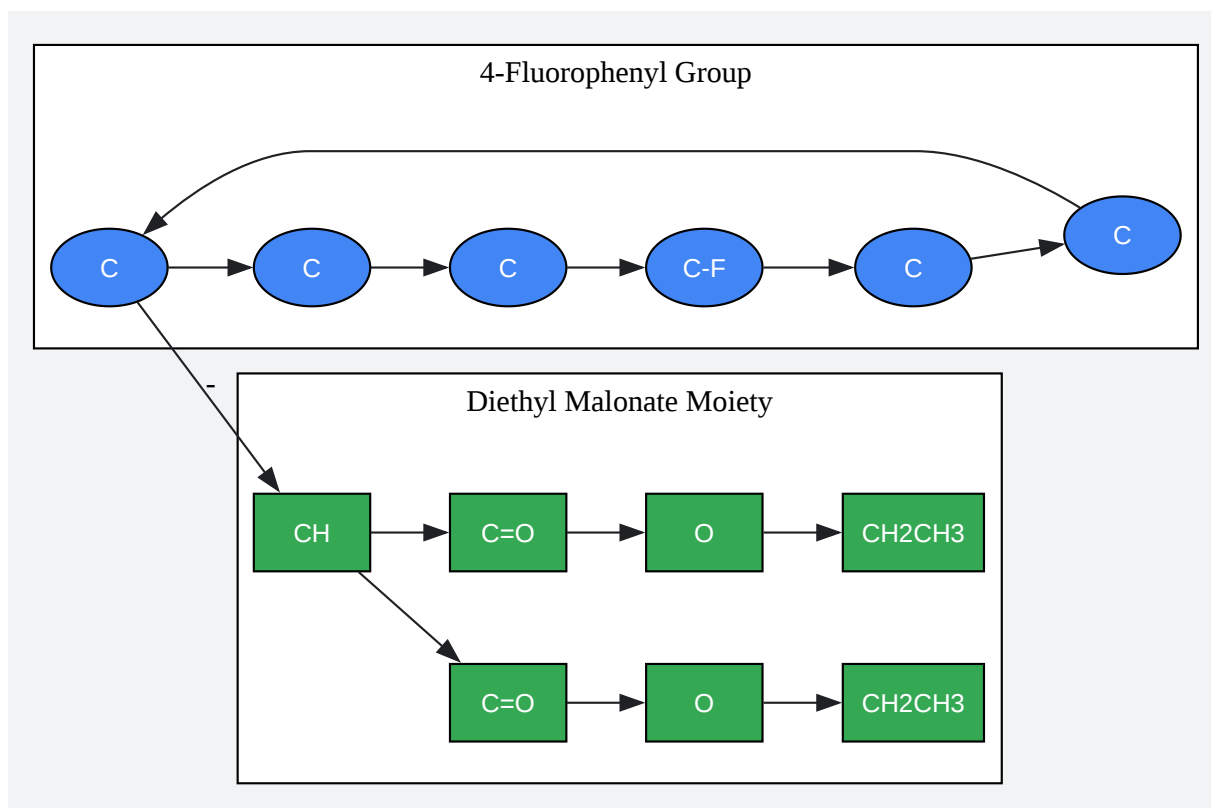
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)
- Magnetic stirrer and heating mantle

Procedure:

- **Reaction Setup:** A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).
- **Base Addition:** Anhydrous ethanol is added to the flask, followed by the cautious addition of sodium metal to generate sodium ethoxide in situ. Alternatively, commercially available sodium ethoxide can be used.
- **Enolate Formation:** Diethyl malonate is added dropwise to the stirred solution of sodium ethoxide in ethanol at room temperature. The mixture is stirred for approximately 30-60 minutes to ensure complete formation of the diethyl malonate enolate.
- **Alkylation:** A solution of 4-fluorobenzyl bromide in anhydrous ethanol is added dropwise to the reaction mixture. The reaction is then heated to reflux and maintained at that temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether.
- **Purification:** The combined organic layers are washed with saturated aqueous NH_4Cl solution, followed by brine. The organic layer is then dried over anhydrous MgSO_4 , filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
- **Final Purification:** The crude **Diethyl 2-(4-fluorophenyl)malonate** can be further purified by vacuum distillation or column chromatography on silica gel.

Visualizations

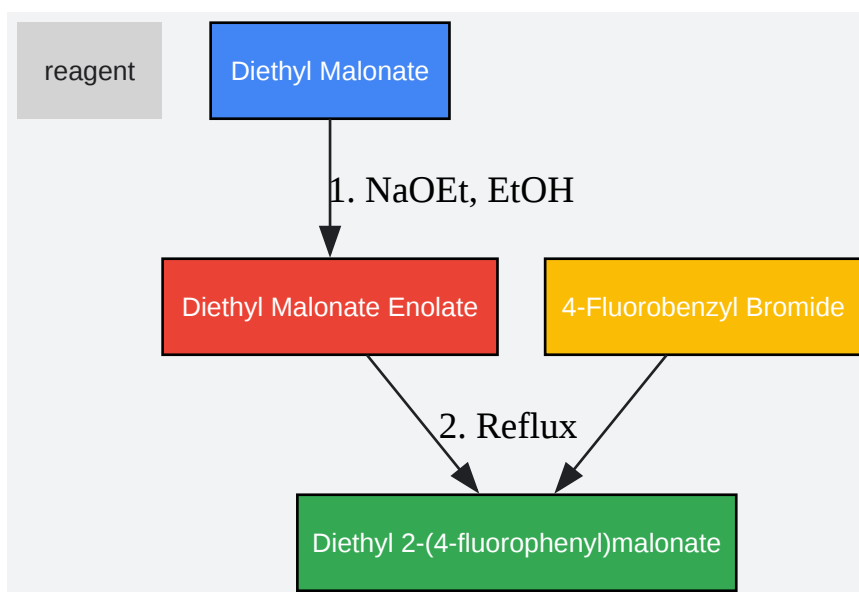
Molecular Structure of Diethyl 2-(4-fluorophenyl)malonate



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Caption: Molecular structure of **Diethyl 2-(4-fluorophenyl)malonate**.

Synthetic Pathway via Malonic Ester Synthesis



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Caption: General synthetic scheme for **Diethyl 2-(4-fluorophenyl)malonate**.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com